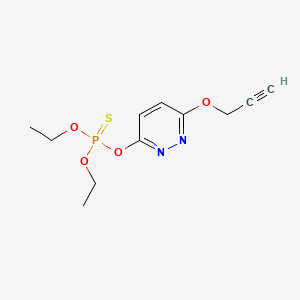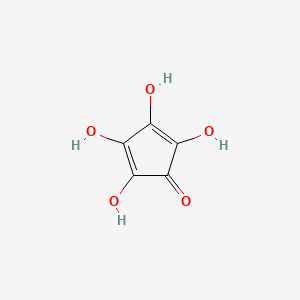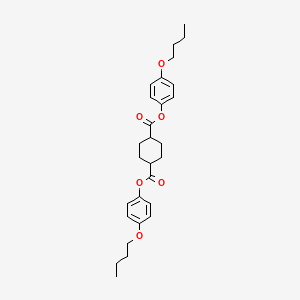
Bis(4-butoxyphenyl) cyclohexane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-butoxyphenyl) cyclohexane-1,4-dicarboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of two butoxyphenyl groups attached to a cyclohexane ring, which is further connected to two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-butoxyphenyl) cyclohexane-1,4-dicarboxylate typically involves the esterification of cyclohexane-1,4-dicarboxylic acid with 4-butoxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-butoxyphenyl) cyclohexane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexane-1,4-dicarboxylic acid derivatives.
Reduction: Cyclohexane-1,4-dimethanol derivatives.
Substitution: Various substituted phenyl esters.
Scientific Research Applications
Bis(4-butoxyphenyl) cyclohexane-1,4-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its stability and flexibility.
Mechanism of Action
The mechanism of action of Bis(4-butoxyphenyl) cyclohexane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate
- Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate
Uniqueness
Bis(4-butoxyphenyl) cyclohexane-1,4-dicarboxylate is unique due to its specific structural features, such as the presence of butoxyphenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
57113-55-0 |
|---|---|
Molecular Formula |
C28H36O6 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
bis(4-butoxyphenyl) cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C28H36O6/c1-3-5-19-31-23-11-15-25(16-12-23)33-27(29)21-7-9-22(10-8-21)28(30)34-26-17-13-24(14-18-26)32-20-6-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3 |
InChI Key |
RMQHMFMZZMRZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)
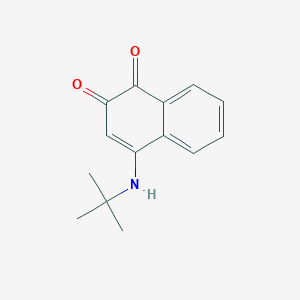
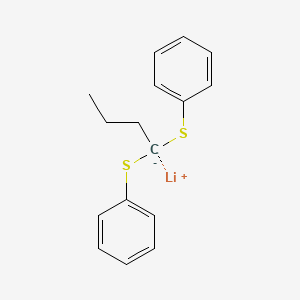

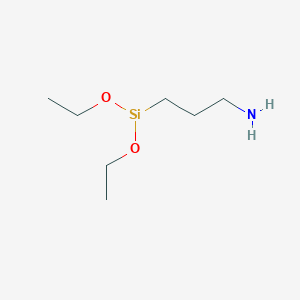
![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)

![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)

![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
